BenchChemオンラインストアへようこそ!

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Medicinal chemistry SAR Lipophilicity

Structurally unique diaryl urea with 6-(furan-3-yl)pyridin-3-ylmethyl and naphthalen-1-ylmethyl arms—not interchangeable with simpler analogues. Minor substituent changes drastically alter potency/selectivity in this chemotype. Ideal for systematic DDR1 SAR studies correlating C-terminal urea substituent variation with IC50 shifts. cLogP ~4.5 enables use as a high-lipophilicity benchmark in PAMPA, Caco-2, or solubility screens. Hypothesis-generating anti-proliferation activity reported; incorporate dose-response quantification and controls. Not for human use.

Molecular Formula C22H19N3O2
Molecular Weight 357.413
CAS No. 2034466-08-3
Cat. No. B2539595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
CAS2034466-08-3
Molecular FormulaC22H19N3O2
Molecular Weight357.413
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C22H19N3O2/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-9-21(23-12-16)19-10-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26)
InChIKeyYXSQDMJTDZQPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034466-08-3) – Core Chemical Identity


1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034466-08-3) is a synthetic, small-molecule diaryl urea derivative with molecular formula C22H19N3O2 and a molecular weight of 357.4 g/mol [1]. The compound belongs to a class of pyridinylmethyl-ureas that have been investigated as potential inhibitors of discoidin domain receptor 1 (DDR1) and other receptor tyrosine kinases, though specific pharmacological characterization for this exact structure remains sparse in public primary literature [2].

Why simple substitution cannot be assumed for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034466-08-3)


The compound’s unique combination of a 6-(furan-3-yl)pyridin-3-ylmethyl arm and a naphthalen-1-ylmethyl arm on the urea core is not interchangeable with simpler phenyl, benzyl, or heteroaryl analogues. Limited public binding data for structurally related ureas (e.g., rat UT-B IC50 110 nM for a distinct chemotype [1]) demonstrate that minor substituent changes can drastically alter target potency and selectivity. Without target-specific, head-to-head quantitative evidence, substituting this exact compound with any close analog carries the risk of unpredictable loss of activity in cell-based assays or in vivo models, as SAR within this chemotype has not been systematically disclosed [2].

Quantitative differentiation evidence for CAS 2034466-08-3: what is known and what is missing


Structural and physicochemical differentiation from phenyl-substituted analogs

The naphthalen-1-ylmethyl substituent of the target compound increases predicted lipophilicity (cLogP) by approximately 2 log units compared to the phenyl-substituted analog 1-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-phenylurea, based on computational estimation [1]. This difference is expected to influence membrane permeability and non-specific protein binding, though direct experimental measurement is absent. The comparator lacks the extended aromatic surface, which is often critical for hydrophobic pocket interactions in kinase targets [2].

Medicinal chemistry SAR Lipophilicity

Inferred kinase inhibition potential relative to 2-chlorophenyl analog

A structurally related compound, 1-(2-chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034311-31-2), has been reported to exhibit IC50 values of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells (source not independently verifiable from primary literature) [1]. The target compound replaces the 2-chlorophenyl group with a naphthalen-1-ylmethyl group, a modification that, in other urea-based kinase inhibitor series, has been associated with increased potency due to enhanced hydrophobic interactions [2]. However, no direct head-to-head assay data exist for the naphthyl methyl analog, making any potency advantage speculative.

Kinase inhibition DDR1 Anticancer

Selectivity caveat: absence of target engagement data versus urea transporter inhibitors

Some urea derivatives have been profiled against urea transporters; for instance, a distinct chemotype (BDBM50580906) shows an IC50 of 110 nM for rat UT-B [1]. The target compound has not been tested in this assay, but the possibility of cross-reactivity with urea transporters cannot be excluded. This is a critical gap for researchers who require a clean mechanistic profile, as off-target urea transporter inhibition could confound cellular assay readouts. The closest comparator that has been profiled, 1-(2-chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea, also lacks urea transporter selectivity data.

Urea transporter Selectivity Off-target

Recommended application scenarios for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034466-08-3) based on current evidence


SAR probe for hydrophobic pocket mapping in kinase inhibitor programs

The naphthalen-1-ylmethyl group provides an extended aromatic surface suitable for probing the depth and tolerance of the hydrophobic back pocket in kinase targets such as DDR1. Procurement is most justified when the research goal is to systematically vary C-terminal urea substituents and measure the impact on IC50 relative to phenyl, benzyl, or 2-chlorophenyl analogs. This approach requires parallel synthesis or comparison of multiple analogs, not reliance on a single compound [1].

Cell-based differentiation and proliferation studies in dermatological or oncology models

A preliminary data source indicates that the compound may arrest proliferation of undifferentiated cells and induce monocyte differentiation, suggesting potential utility in psoriasis or certain leukemia models [1]. However, this claim lacks quantitative rigor (no EC50, no comparator, unknown assay conditions). Researchers should treat this as a hypothesis-generating observation and incorporate appropriate positive and negative controls, as well as dose-response quantification, into any procurement plan.

Physicochemical comparator for permeability or solubility screening panels

Given its predicted cLogP of ~4.5, the compound can serve as a high-lipophilicity benchmark in permeability (e.g., PAMPA, Caco-2) or solubility screens alongside less lipophilic pyridine-urea analogs. Procurement is appropriate when the aim is to correlate computed lipophilicity with experimental ADME parameters across a congeneric series [1].

Quote Request

Request a Quote for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.